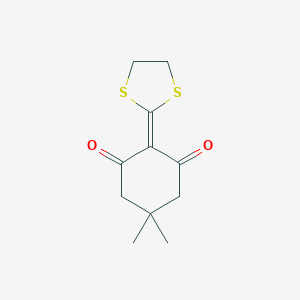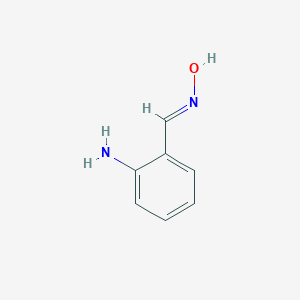
2-Aminobenzaldehyde oxime
Übersicht
Beschreibung
2-Aminobenzaldehyde oxime is a compound that has been studied for its significant roles as dual inhibitors of neutrophil elastase and proteinase 3 . It is synthesized from a series of 2-aminobenzaldehyde oxime and 2-aminobenzoate analogs .
Synthesis Analysis
The synthesis of 2-aminobenzaldehyde oxime involves the use of sivelestat as the model structure to obtain more potent anti-NsPs agents . The results of structure-activity relationships studies concluded that a hydroxyl oxime moiety plays an important role in ligand-enzyme affinity through hydrogen bonding .
Molecular Structure Analysis
The molecular formula of 2-Aminobenzaldehyde is C7H7NO . The average mass is 121.137 Da and the monoisotopic mass is 121.052765 Da .
Chemical Reactions Analysis
The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : 2-Aminobenzaldehyde oxime is used as a starting compound in the synthesis of novel diaryl- and arylnitrofuroxans (Epishina, Ovchinnikov, & Makhova, 1997).
Eco-friendly Oxidation Reactions : It participates in reactions with aromatic aldehydes to produce 1,2-dihydroquinazoline-3-oxides, which are then converted to quinazoline-3-oxides using an environmentally friendly H2O2-tungstate oxidant system (Samandram, Çetin Korukçu, & Coşkun, 2021).
Peptide Synthesis : Esters of N-protected amino acids with 2-Aminobenzaldehyde oxime and its derivatives are used in peptide synthesis to obtain various dipeptide derivatives with high purity and good yield (Hayashi & Shimizu, 1983).
Biosynthesis in Flowers : 2-Aminobenzaldehyde is biosynthesized in flowers of Robinia pseudoacacia and Philadelphus coronarius, involving the transformation of anthranilic acid to indole followed by oxidative ring opening and hydrolysis of N-formyl-2-aminobenzaldehyde (Spiteller & Steglich, 2001).
Radiosynthesis and Biodistribution Studies : 2-Aminobenzaldehyde oxime derivatives are used in the synthesis of novel prosthetic groups for radiolabeling peptides for PET imaging, influencing biodistribution and tumor uptake in vivo (Glaser et al., 2008).
Synthesis of Heterocyclic Frameworks : Rhodium(III)-catalyzed C–H amidation of aldehydes with dioxazolones has been used for direct synthesis of 2-aminobenzaldehydes, leading to the creation of attractive heterocyclic frameworks (Liu et al., 2018).
Development of Anti-inflammatory Compounds : 2-Aminobenzaldehyde oxime derivatives have been found to possess pronounced anti-inflammatory activity in various biological tests (van Dijk & Zwagemakers, 1977).
Oxidative Cyclization in Organic Synthesis : It is involved in oxidative cyclization with ketones to afford quinolines, employing rhodium catalysts in the process (Cho, Seok, & Shim, 2005).
Antioxidant Properties : Some oxime derivatives, like butane-2,3-dionethiosemicarbazone oxime, exhibit significant antioxidant activity, highlighting a potential therapeutic application of similar compounds (Puntel et al., 2009).
Wirkmechanismus
Safety and Hazards
The safety data sheet for 2-Aminobenzaldehyde oxime suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Recent developments in oxime research have focused on improving the blood-brain barrier penetration for the treatment of organophosphorus poisoning . This review summarizes the recent strategies in the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .
Eigenschaften
IUPAC Name |
(NE)-N-[(2-aminophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H,8H2/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVJOFYRFYDESS-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(chloroacetyl)amino]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B371040.png)
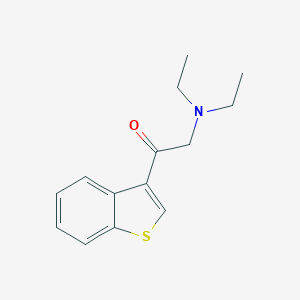
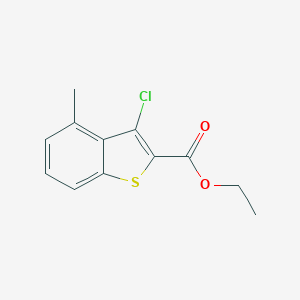

![N-[(7-chloro-1-benzothien-3-yl)methyl]-N-(2-chloroethyl)-N-ethylamine](/img/structure/B371047.png)

![Ethyl [(4-chlorophenyl)hydrazono][(2-ethoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B371050.png)
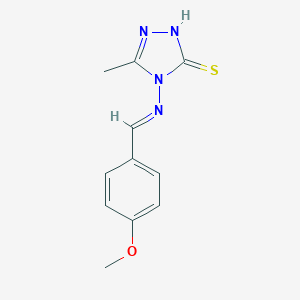
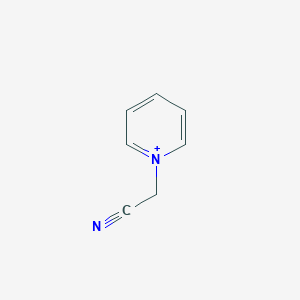
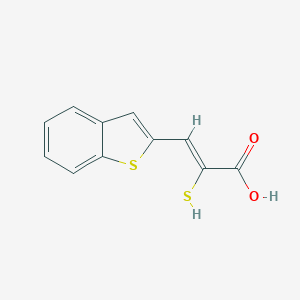
![1-[2-(Methylsulfanyl)-2-thioxoethyl]pyridinium](/img/structure/B371058.png)
![2-chloro-N-ethyl-N-[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]ethanamine](/img/structure/B371060.png)
![Naphtho[2,1-b]thien-1-ylmethanol](/img/structure/B371061.png)
